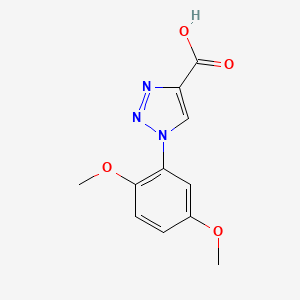

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-17-7-3-4-10(18-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKKAAQOQARNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and sodium azide.

Formation of Triazole Ring: The key step involves the cycloaddition reaction between the azide and an alkyne to form the triazole ring

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1. Modulation of Pregnane X Receptor (PXR)

The pregnane X receptor is a nuclear receptor that plays a crucial role in drug metabolism and transport. Compounds like 1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied for their ability to act as antagonists of PXR, which can help mitigate adverse drug reactions and enhance therapeutic efficacy.

- Case Study : A study highlighted the optimization of triazole analogs for PXR antagonism. The compound demonstrated low nanomolar IC50 values for binding and cellular activity, indicating its potential as a therapeutic agent to prevent therapy-related toxicities and drug resistance .

| Compound | Binding Affinity (IC50) | Activity Type |

|---|---|---|

| This compound | 0.21 μM | Antagonist |

| SPA70 | 0.23 μM | Antagonist |

2. Anticancer Properties

The compound has also been investigated for its potential in treating disorders characterized by uncontrolled cellular proliferation, such as cancer. Its ability to modulate PXR activity is linked to improved responses when used in combination with traditional anticancer agents.

- Research Insight : The compound's role as a co-therapeutic agent can enhance the safety and effectiveness of cancer treatments by reducing adverse drug interactions .

Coordination Chemistry Applications

1. Ligand Development

The unique properties of this compound allow it to function as a versatile ligand in coordination chemistry. It has been explored for coordinating with transition metals such as NiII, PdII, PtII, and CoIII.

- Synthesis Improvement : Recent advancements have led to improved synthetic routes for triazole derivatives that serve as ligands with enhanced electronic properties due to their non-innocent character .

| Metal Center | Coordination Type | Stability |

|---|---|---|

| NiII | Bidentate | High |

| PdII | Bidentate | Moderate |

| PtII | Monodentate | High |

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation.

Pathways: By modulating enzyme activity, the compound can affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives:

1-(2,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but different substitution pattern on the phenyl ring.

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-methyl ester: Similar core structure but different functional group.

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar core structure but different functional group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the use of click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole ring with high yields and minimal by-products .

Anticancer Properties

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxylic acids exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this backbone have shown comparable antiproliferative potency to established chemotherapeutics like doxorubicin. In particular, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were found to induce apoptosis in Jurkat T-cells through mechanisms involving mitochondrial membrane potential disruption and DNA fragmentation .

Table 1: Cytotoxic Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-thiocyanatophenyl) | Jurkat T-cells | 15 | Apoptosis via DNA damage |

| 1-(2,5-Dimethoxyphenyl) | HeLa | 20 | Mitochondrial disruption |

| 2-phenyl-5-methyl | MCF-7 | 10 | Inhibition of xanthine oxidase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens, including Mycobacterium tuberculosis. The mechanism appears to involve inhibition of specific protein targets within the bacterial cells .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Some derivatives demonstrate the ability to intercalate with DNA or induce DNA damage.

- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes such as xanthine oxidase and protein tyrosine phosphatases.

- Apoptotic Pathways : Many triazole derivatives trigger apoptotic pathways in cancer cells by affecting mitochondrial function and inducing oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A derivative was tested against multiple cancer cell lines and exhibited an IC50 value significantly lower than that of conventional chemotherapeutics.

- Case Study 2 : The antimicrobial efficacy was evaluated in vitro against Mycobacterium tuberculosis, showing promising results that warrant further investigation in vivo.

Q & A

Q. What are the optimal synthetic methodologies for 1-(2,5-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: Two primary synthetic routes are documented:

- Click Chemistry : Copper(II) sulfate pentahydrate and sodium ascorbate catalyze the reaction between 2,5-dimethoxyphenyl azide and propiolic acid, yielding the triazole core. This method is efficient for introducing diverse substituents via azide-alkyne cycloaddition .

- Phosphorus Oxychloride-Mediated Cyclization : Reacting thiosemicarbazide with preformed triazole-carboxylic acid precursors under reflux conditions generates thiadiazole derivatives, though yields depend on solvent purity and reaction time .

Recommendation : Optimize catalyst ratios (e.g., 1:1.2 Cu:ascorbate) and monitor reaction progress via TLC to maximize yield (~70–85%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.2 ppm) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., triazole vs. chain tautomers) and confirms spatial arrangement of the 2,5-dimethoxyphenyl group .

- HPLC/MS : Validates purity (>95%) and detects byproducts (e.g., unreacted azides or alkynes) .

Advanced Research Questions

Q. How does the 2,5-dimethoxyphenyl moiety affect electronic properties and reactivity in downstream applications?

Answer: The electron-donating methoxy groups increase electron density on the triazole ring, enhancing nucleophilic substitution reactivity. Computational studies (e.g., DFT) reveal:

Q. How can researchers address contradictions in reported antimicrobial activity data for this compound?

Answer: Contradictions may arise from:

- Stability Issues : Degradation under assay conditions (e.g., pH-dependent hydrolysis). Validate stability via LC-MS pre- and post-assay .

- Assay Variability : Standardize protocols (e.g., agar diffusion vs. liquid culture MIC) and include positive controls (e.g., ampicillin) .

- Structural Confirmation : Re-characterize batches used in conflicting studies to rule out impurities .

Q. What is the role of ring-chain tautomerism in modulating this compound’s biological activity?

Answer: The triazole-carboxylic acid system exhibits tautomerism between the triazole (closed) and chain (open) forms, affecting binding to biological targets.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., azides) .

- Waste Disposal : Segregate acidic waste and neutralize before disposal per local regulations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.